molecular formula C19H17F2N3O3 B5203869 5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide

5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide

Numéro de catalogue B5203869
Poids moléculaire: 373.4 g/mol
Clé InChI: ZUDDPOROZGGSHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system and plays a critical role in regulating various physiological processes, including sleep, cognition, and immune function. The adenosine A1 receptor is widely distributed throughout the brain and has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety.

Mécanisme D'action

5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide exerts its effects by selectively binding to the adenosine A1 receptor and blocking its activation by adenosine. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi, and is involved in the regulation of neurotransmitter release, ion channel activity, and neuronal excitability. By blocking the activation of the adenosine A1 receptor, this compound inhibits the inhibitory effects of adenosine on neurotransmitter release and neuronal activity, leading to increased levels of neurotransmitter release and enhanced neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of neuronal excitability. In particular, this compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, suggesting that it may have potential as a treatment for neurological and psychiatric disorders that are characterized by a deficiency in these neurotransmitters.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptors or neurotransmitter systems. Additionally, this compound has been shown to have a good safety profile and low toxicity, making it suitable for use in both in vitro and in vivo models. However, one of the main limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of 5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the development of more potent and selective analogs, and the investigation of its effects on other neurotransmitter systems and physiological processes. Additionally, the development of new methods for the synthesis of this compound and other adenosine receptor ligands may facilitate the study of these compounds and their potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide involves several steps, including the protection of the carboxylic acid group, the formation of the isoxazole ring, and the deprotection of the carboxylic acid group. The most commonly used method for the synthesis of this compound is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a 1,2,3-triazole ring. This method has been shown to be highly efficient and selective, with yields of up to 90%.

Applications De Recherche Scientifique

5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic applications. In particular, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting that it may have potential as a treatment for these disorders. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.

Propriétés

IUPAC Name

5-[(3,4-difluorophenoxy)methyl]-N-(1-pyridin-4-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-2-17(12-5-7-22-8-6-12)23-19(25)18-10-14(27-24-18)11-26-13-3-4-15(20)16(21)9-13/h3-10,17H,2,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDDPOROZGGSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.